molecular formula C11H10BN3O3 B13862908 [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

Cat. No.: B13862908
M. Wt: 243.03 g/mol
InChI Key: PHRRMQJSEYFRMK-UHFFFAOYSA-N
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Description

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyridin-2-ylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid typically involves the reaction of pyridin-2-ylcarbamoyl chloride with 3-bromopyridine-6-boronic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyridin-2-ylcarbamoyl group can be reduced to form the corresponding amine.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridin-2-ylcarbamoyl group can interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature a pyridine ring and have been investigated for their anti-tubercular activity.

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their activity against fibroblast growth factor receptors (FGFRs) and potential in cancer therapy.

Uniqueness

[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid is unique due to its combination of a boronic acid group and a pyridin-2-ylcarbamoyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H10BN3O3

Molecular Weight

243.03 g/mol

IUPAC Name

[6-(pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H10BN3O3/c16-11(15-10-3-1-2-6-13-10)9-5-4-8(7-14-9)12(17)18/h1-7,17-18H,(H,13,15,16)

InChI Key

PHRRMQJSEYFRMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)NC2=CC=CC=N2)(O)O

Origin of Product

United States

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